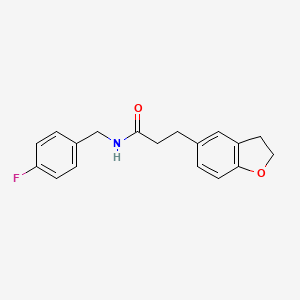![molecular formula C31H32N4O2 B13373117 2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide](/img/structure/B13373117.png)
2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes hydroxy, methylphenyl, piperidinyl, and quinolinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide, followed by the introduction of the piperidinyl and quinolinyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the quinolinyl group, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and quinolinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinoline compounds, and substituted analogs with modified functional groups.
科学的研究の応用
2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-chlorophenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-methoxyphenyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C31H32N4O2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
2-hydroxy-2,2-bis(3-methylphenyl)-N-[(E)-(2-piperidin-1-ylquinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H32N4O2/c1-22-10-8-13-26(18-22)31(37,27-14-9-11-23(2)19-27)30(36)34-32-21-25-20-24-12-4-5-15-28(24)33-29(25)35-16-6-3-7-17-35/h4-5,8-15,18-21,37H,3,6-7,16-17H2,1-2H3,(H,34,36)/b32-21+ |
InChIキー |
WYGJNBGDZLUSEY-RUMWWMSVSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N/N=C/C3=CC4=CC=CC=C4N=C3N5CCCCC5)O |
正規SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=CC3=CC4=CC=CC=C4N=C3N5CCCCC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13373034.png)
![tert-butyl 3-({[2-(2,4-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13373035.png)
![6-(3-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373043.png)
![3-(1-Benzofuran-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373046.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373047.png)
![4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine](/img/structure/B13373048.png)

![Ethyl-6'-amino-3',5-dimethyl-2-oxo-1'-phenyl-1'h-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B13373054.png)
![N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13373055.png)
![6-(3,5-Di-tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373061.png)
![methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373080.png)
![methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373087.png)
![2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)
![1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline](/img/structure/B13373100.png)
